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  • Product: 2-Propoxyethyl chloroformate
  • CAS: 90512-12-2

Core Science & Biosynthesis

Foundational

what are the properties of 2-Propoxyethyl chloroformate

An In-depth Technical Guide to 2-Propoxyethyl Chloroformate for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 2-Pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Propoxyethyl Chloroformate for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Propoxyethyl chloroformate (CAS No. 90512-12-2), a reactive chemical intermediate of interest in organic synthesis and drug development. The document is structured to deliver not just data, but actionable insights into the compound's properties, reactivity, and safe handling, grounded in established chemical principles.

Chemical Identity and Structure

2-Propoxyethyl chloroformate, with the IUPAC name 2-propoxyethyl carbonochloridate, is a bifunctional molecule containing both an ether linkage and a highly reactive chloroformate group.[1] This structure dictates its utility as a reagent for chemical modification and as a building block in more complex molecular architectures.

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 90512-12-2[1][2]
Molecular Formula C₆H₁₁ClO₃[2]
Molecular Weight 166.60 g/mol [2]
IUPAC Name 2-propoxyethyl carbonochloridate[1]
Molecular Structure Visualization

The connectivity of 2-Propoxyethyl chloroformate is critical to understanding its reactivity. The terminal chloroformate group is an acyl chloride, making the carbonyl carbon highly electrophilic. The propoxyethyl tail provides specific solubility and steric characteristics.

Caption: 2D structure of 2-Propoxyethyl chloroformate.

Physicochemical Properties

While extensive experimental data for 2-Propoxyethyl chloroformate is not widely published, its properties can be inferred from its structure and the known behavior of similar chloroformates.

  • Appearance : Expected to be a colorless to light yellow liquid, typical for chloroformates.[3][4]

  • Solubility : Likely soluble in common organic solvents such as ethers, ketones, benzene, and toluene, and insoluble in cold water.[3][5]

  • Thermal Stability : Chloroformates with primary alkyl substituents are generally stable but will decompose upon heating.[6]

It is crucial for researchers to perform their own characterization for specific applications, as impurities from synthesis or degradation can alter these properties.

Reactivity and Mechanistic Considerations

The chemistry of 2-Propoxyethyl chloroformate is dominated by the highly reactive acyl chloride functional group. This makes it an excellent electrophile for reactions with a wide range of nucleophiles.

Core Reactivity Profile
  • Reaction with Nucleophiles : It will react readily with primary and secondary amines to form carbamates, with alcohols to form carbonates, and with thiols to form thiocarbonates. These reactions typically proceed with the loss of hydrogen chloride (HCl).

  • Hydrolysis : Like all chloroformates, it is sensitive to moisture.[7] It will hydrolyze, especially in the presence of heat or alkaline conditions, to form 2-propoxyethanol, HCl, and carbon dioxide.[7][8] This reactivity necessitates handling the compound under inert and anhydrous conditions.

  • Incompatibilities : It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines, as these can trigger vigorous or violent reactions.[7]

General Reaction Workflow: Carbamate Formation

The primary use of this reagent is to introduce the 2-propoxyethoxycarbonyl group, often as a protecting group for amines in multi-step syntheses.

G reagent 2-Propoxyethyl Chloroformate (Electrophile) reaction Nucleophilic Acyl Substitution reagent->reaction nucleophile Primary/Secondary Amine (R₂NH) (Nucleophile) nucleophile->reaction base Tertiary Amine Base (e.g., Et₃N) (HCl Scavenger) base->reaction  Required to neutralize HCl solvent Anhydrous Aprotic Solvent (e.g., DCM, THF) solvent->reaction  Reaction Medium product N-(2-propoxyethoxycarbonyl)amine (Carbamate Product) salt Triethylammonium Chloride (Byproduct) reaction->product reaction->salt

Caption: General workflow for carbamate synthesis.

The causality behind this experimental design is clear: the anhydrous solvent prevents hydrolysis of the chloroformate, while the tertiary amine base scavenges the HCl byproduct. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion.

Safety, Handling, and Storage

DANGER: 2-Propoxyethyl chloroformate is a hazardous substance that must be handled with appropriate precautions by trained personnel.

GHS Hazard Classification[1]
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Recommended Handling Protocol

This protocol is designed as a self-validating system to ensure user safety.

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1] An eyewash station and safety shower must be readily accessible.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[10]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[10] Wear a lab coat or chemical-resistant apron.

    • Respiratory Protection : If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

  • Procedural Steps :

    • Work on a clean, uncluttered surface.

    • Use only clean, dry glassware and equipment to prevent decomposition.

    • Ground and bond containers when transferring material to prevent static discharge.[9]

    • Add the chloroformate slowly and dropwise to reaction mixtures, especially when reacting with potent nucleophiles, to control the reaction rate and exotherm.

    • Always work with the smallest quantity necessary for the experiment.

  • Spill & Waste Management :

    • In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for hazardous waste disposal.[10] Do not use combustible materials for absorption.

    • Dispose of waste in accordance with all local, state, and federal regulations. Do not pour into drains.[10]

Storage
  • Store in a cool, dry, and well-ventilated place away from sources of heat or ignition.[10]

  • Keep the container tightly closed and sealed to prevent contact with moisture and air.[1][10] Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

  • Store separately from incompatible materials such as bases, oxidizing agents, and alcohols.[7]

Applications in Research and Drug Development

While specific drug candidates containing the 2-propoxyethyl carbamate moiety are not prominent in the literature, the utility of this reagent lies in its function as a chemical tool.

  • Protecting Group Chemistry : The primary application is the protection of amine or alcohol functional groups. The resulting carbamate or carbonate can mask the nucleophilicity and basicity of these groups, allowing for selective reactions elsewhere in the molecule. The stability of the resulting group can be tuned for specific synthetic strategies.

  • Linker Technology : In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, chloroformates can be used to install linker moieties that connect the payload to the targeting molecule. The ether and alkyl chain of 2-Propoxyethyl chloroformate could be used to impart specific solubility or spacing properties to such a linker.

  • Prodrug Strategies : The carbamate linkage formed from this reagent can be designed to be cleavable in vivo by specific enzymes, releasing the active parent drug. This is a common strategy to improve the pharmacokinetic or pharmacodynamic profile of a therapeutic agent.

Conclusion

2-Propoxyethyl chloroformate is a valuable, albeit hazardous, reagent for the synthetic chemist. Its utility is derived directly from the predictable and high-yield reactivity of the chloroformate functional group. By understanding its core properties, reactivity profile, and stringent handling requirements, researchers can effectively and safely employ this compound as a tool for introducing the 2-propoxyethoxycarbonyl moiety in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

  • Jinan Future chemical Co.,Ltd.
  • ChemicalBook.
  • CATO Reference Materials.
  • National Academies of Sciences, Engineering, and Medicine. (2016). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. (Chapter 2: Chloroformates).
  • PubChem, National Center for Biotechnology Information.
  • Central Drug House (P) Ltd.
  • AK Scientific, Inc.
  • PubChem, National Center for Biotechnology Information.
  • Cole-Parmer. Material Safety Data Sheet - n-Propoxyethylchloride, 98.5+%.
  • Shanghai Talent Chemical Co.,Ltd.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propoxyethyl Chloroformate

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Propoxyethyl Chloroformate. This document is designed to serve as a practical resource fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Propoxyethyl Chloroformate. This document is designed to serve as a practical resource for professionals in organic synthesis and medicinal chemistry, offering not just procedural steps but also the underlying scientific rationale for methodological choices. The synthesis section focuses on a robust and scalable laboratory method utilizing triphosgene as a safer alternative to phosgene gas. The characterization section establishes a self-validating framework for confirming the compound's identity and purity through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Safety protocols for handling the hazardous reagents and products involved are also emphasized throughout.

Introduction and Strategic Importance

2-Propoxyethyl chloroformate is a reactive chemical intermediate belonging to the chloroformate ester class. These compounds are characterized by a carbonyl group bonded to both a chlorine atom and an alkoxy group, making them potent acylating agents. Their high reactivity makes them valuable building blocks in organic synthesis, particularly for the introduction of alkoxycarbonyl protecting groups or for linking molecular fragments.

In the context of drug development and life sciences, 2-Propoxyethyl chloroformate and its analogs serve as crucial reactants. For instance, related compounds are used in the preparation of artemisinin-derived carbonates and thiocarbonates, which have shown significant antimalarial activity[]. The propoxyethyl moiety can be strategically employed to modify the lipophilicity and pharmacokinetic properties of a parent molecule, potentially enhancing its efficacy or metabolic stability. Its utility also extends to the synthesis of herbicides and other fine chemicals, highlighting its versatility as a chemical intermediate[2].

The synthesis of chloroformates is historically associated with the use of highly toxic phosgene gas[3][4][5]. A primary objective of this guide is to present a modern, safer, and more accessible laboratory-scale synthesis that leverages triphosgene, a solid and stable phosgene surrogate[6][7].

Synthesis of 2-Propoxyethyl Chloroformate

The conversion of an alcohol to a chloroformate is a cornerstone transformation in organic chemistry. The process involves the reaction of the alcohol with a phosgene equivalent, which replaces the hydroxyl proton with a chlorocarbonyl group (-C(O)Cl).

Causality of Reagent Selection
  • Starting Material: 2-Propoxyethanol: This commercially available alcohol provides the core propoxyethyl structure of the target molecule. It is essential to use an anhydrous grade of this alcohol, as any moisture will readily consume the phosgenating agent and reduce the yield.

  • Phosgenating Agent: Triphosgene (Bis(trichloromethyl) carbonate): While gaseous phosgene is the most direct reagent, its extreme toxicity and handling difficulties make it impractical for most laboratory settings[8][9]. Triphosgene is a crystalline solid that is significantly safer to handle and store. In the presence of a mild base, it decomposes in situ to generate the necessary phosgene, minimizing the risk of exposure[4][7]. This approach offers the reactivity of phosgene without the hazards of handling a toxic gas.

  • Base/Catalyst: Pyridine: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is required to scavenge this acid, driving the reaction to completion. Pyridine is a common choice; it acts as both an acid scavenger and a catalyst that activates the triphosgene for reaction.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): An inert, aprotic, and anhydrous solvent is critical to prevent unwanted side reactions. DCM is an excellent choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation.

Reaction Mechanism and Workflow

The reaction proceeds via the nucleophilic attack of the 2-propoxyethanol's hydroxyl group onto a carbonyl carbon of the activated phosgene species. This is followed by the elimination of HCl, which is neutralized by pyridine.

G cluster_reactants Reactants & Conditions cluster_process Process cluster_product Final Product R1 2-Propoxyethanol P1 Slow addition of Alcohol/Base to Triphosgene Solution R1->P1 R2 Triphosgene R2->P1 R3 Pyridine (Base) R3->P1 R4 Anhydrous DCM (Solvent, 0°C to RT) R4->P1 P2 In situ Phosgene Generation & Reaction P1->P2 Reaction Progression P3 Aqueous Work-up (HCl wash, NaHCO3 wash, Brine wash) P2->P3 Quenching & Neutralization P4 Drying & Solvent Removal P3->P4 Isolation FP 2-Propoxyethyl Chloroformate (Purified by Vacuum Distillation) P4->FP Purification

Caption: High-level workflow for the synthesis of 2-Propoxyethyl chloroformate.

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a certified chemical fume hood. Triphosgene is a hazardous substance that releases toxic phosgene upon decomposition. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve triphosgene (1.0 eq.) in anhydrous dichloromethane (DCM) under nitrogen. Cool the solution to 0°C using an ice-water bath.

    • In the dropping funnel, prepare a solution of 2-propoxyethanol (3.0 eq.) and pyridine (3.3 eq.) in anhydrous DCM.

  • Reaction Execution:

    • Add the 2-propoxyethanol/pyridine solution dropwise to the stirred triphosgene solution over 1-2 hours.

    • Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the uncontrolled release of phosgene. Maintaining a low temperature (0-5°C) minimizes side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.

  • Reaction Work-up and Purification:

    • Cool the mixture back to 0°C and slowly add cold 1M HCl (aq.) to quench any unreacted phosgenating agent and neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (aq.), saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

    • Causality: The acid wash removes pyridine hydrochloride. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes bulk water.

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

    • The crude product should be purified by fractional distillation under high vacuum to yield 2-Propoxyethyl chloroformate as a clear liquid.

Comprehensive Characterization

Characterization is a self-validating system to confirm the successful synthesis of the target molecule and assess its purity. The following data are predicted based on the known structure and spectroscopic data from analogous compounds[3][10][11].

Physical and Chemical Properties
PropertyValue
Chemical Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
Appearance Colorless liquid
Boiling Point Estimated 70-75°C at ~10 mmHg (by analogy)
Density Estimated ~1.1 g/mL (by analogy)
Spectroscopic Data

The molecular structure of 2-Propoxyethyl chloroformate is presented below, with atoms numbered for NMR assignment correlation.

G mol CH3(1)—CH2(2)—CH2(3)—O—CH2(4)—CH2(5)—O—C(=O)(6)—Cl

Caption: Structure of 2-Propoxyethyl chloroformate with atom numbering for NMR.

A. ¹H Nuclear Magnetic Resonance (¹H NMR)

  • Rationale: ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. The chemical shift, integration, and splitting pattern of each signal are unique fingerprints.

  • Expected Spectrum (in CDCl₃):

    • δ ~4.50 ppm (triplet, 2H): Protons on carbon 5 (-CH₂ -O(C=O)Cl). They are deshielded by the adjacent electron-withdrawing chloroformate group. The signal is split into a triplet by the two neighboring protons on carbon 4.

    • δ ~3.70 ppm (triplet, 2H): Protons on carbon 4 (-O-CH₂ -CH₂-). They are deshielded by the adjacent ether oxygen. The signal is split into a triplet by the two neighboring protons on carbon 5.

    • δ ~3.45 ppm (triplet, 2H): Protons on carbon 3 (-CH₂ -O-). They are deshielded by the adjacent ether oxygen. The signal is split into a triplet by the two neighboring protons on carbon 2.

    • δ ~1.60 ppm (sextet, 2H): Protons on carbon 2 (-CH₂ -CH₃). These methylene protons are split by the protons on both carbon 1 (3H) and carbon 3 (2H), resulting in a complex multiplet (a sextet is predicted).

    • δ ~0.95 ppm (triplet, 3H): Protons on carbon 1 (CH₃ -). These are the terminal methyl protons, appearing furthest upfield. The signal is split into a triplet by the two neighboring protons on carbon 2.

B. ¹³C Nuclear Magnetic Resonance (¹³C NMR)

  • Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton. The chemical shift of the carbonyl carbon is particularly diagnostic for a chloroformate.

  • Expected Spectrum (in CDCl₃):

    • δ ~150 ppm: Carbonyl carbon (6 ). This is highly deshielded due to being double-bonded to one oxygen and single-bonded to another oxygen and a chlorine atom.

    • δ ~71 ppm: Carbon 3 (-C H₂-O-).

    • δ ~69 ppm: Carbon 4 (-O-C H₂-).

    • δ ~68 ppm: Carbon 5 (-C H₂-O(C=O)Cl).

    • δ ~22 ppm: Carbon 2 (-C H₂-CH₃).

    • δ ~10 ppm: Methyl carbon (1 ).

C. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The C=O bond of the chloroformate group gives a very strong and characteristic absorption band.

  • Expected Absorption Bands (neat film):

    • ~1775 cm⁻¹ (strong, sharp): This is the highly characteristic C=O stretching vibration of the chloroformate functional group. Its high frequency is due to the electron-withdrawing effect of the adjacent oxygen and chlorine atoms.

    • ~2870-2960 cm⁻¹ (medium-strong): C-H stretching vibrations of the alkyl groups.

    • ~1100-1250 cm⁻¹ (strong): C-O stretching vibrations from the ether and ester linkages.

D. Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound and offers structural information based on its fragmentation patterns.

  • Expected Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the C₆H₁₁³⁵ClO₃ formula. A smaller peak at m/z = 168 (the M+2 peak) should also be observed with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

    • Key Fragments:

      • m/z = 131: Loss of the chlorine atom ([M-Cl]⁺).

      • m/z = 103: Loss of the propoxy group ([M-OCH₂CH₂CH₃]⁺).

      • m/z = 59: The propoxy fragment ([OCH₂CH₂CH₃]⁺).

References

  • CN105348052A - Synthesis process of 2-propoxy-chloroethane - Google P
  • CN105541563B - The preparation method of 2 propoxyl group chloroethanes - Google P
  • The preparation method of 2-propoxyl ethyl chloride - Eureka | Patsnap. [Link]

  • Propanoyl chloride, 3-isocyanato - Organic Syntheses Procedure. [Link]

  • Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester - Organic Syntheses Procedure. [Link]

  • 2-Chloroethyl chloroformate | C3H4Cl2O2 | CID 12305 - PubChem. [Link]

  • 2-Chloroethyl chloroformate - Wikipedia. [Link]

  • Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem. [Link]

  • Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform - Kobe University Repository. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC - PubMed Central. [Link]

  • East Palestine, Ohio, train derailment - Wikipedia. [Link]

  • US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google P
  • Phosgene (CG): Lung Damaging Agent | NIOSH - CDC. [Link]

  • Chloroformates Acute Exposure Guideline Levels - NCBI - NIH. [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. [Link]

  • 3.0 Properties of Phosgene | American Chemistry Council. [Link]

  • 1 H NMR spectrum of compound 2 (chloroform-d). - ResearchGate. [Link]

Sources

Foundational

Technical Guide: Solubility & Stability of 2-Propoxyethyl Chloroformate

Executive Summary 2-Propoxyethyl chloroformate is a specialized heterobifunctional reagent combining a lipophilic propyl tail, an ether linkage, and a highly reactive chloroformate moiety.[1] Unlike simple alkyl chlorofo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propoxyethyl chloroformate is a specialized heterobifunctional reagent combining a lipophilic propyl tail, an ether linkage, and a highly reactive chloroformate moiety.[1] Unlike simple alkyl chloroformates (e.g., ethyl chloroformate), the presence of the ether oxygen in the ethylene bridge imparts unique amphiphilic solubility characteristics.

Critical Technical Insight: While this molecule is miscible with nearly all aprotic organic solvents, the primary challenge in drug development and synthesis is not dissolution but stability. The chloroformate group (


) is susceptible to rapid solvolysis in the presence of trace moisture or protic impurities, generating hydrochloric acid (HCl) which autocatalyzes further decomposition.

This guide defines the solubility parameters, solvent compatibility matrices, and handling protocols required to maintain the integrity of 2-Propoxyethyl chloroformate in experimental workflows.

Molecular Architecture & Solubility Physics[1]

To understand the solubility profile, we must analyze the structural components of the molecule:



  • Propyl Tail (

    
    ):  Provides Van der Waals interactions, ensuring miscibility with non-polar aliphatic solvents (Hexane, Heptane).
    
  • Ether Linkage (

    
    ):  Increases polarity relative to pure alkyl chains, enhancing compatibility with ethers (THF, MTBE) and chlorinated solvents.
    
  • Chloroformate Head (

    
    ):  The reactive center. High electron deficiency makes it a hard electrophile, but also highly sensitive to nucleophilic attack (water, alcohols).
    

Physical State: Liquid at room temperature (Predicted Density:


).
Miscibility:  As a liquid, it does not have a "solubility limit" in organic solvents; it is generally miscible  (forms a homogeneous solution in all proportions).

Solvent Compatibility Matrix

The following table categorizes solvents by their suitability for dissolving 2-Propoxyethyl chloroformate, factoring in both solubility (thermodynamics) and stability (kinetics).

Solvent ClassRepresentative SolventsSolubilityStability RiskRecommendation
Chlorinated Dichloromethane (DCM), ChloroformMiscible LowPreferred. Excellent solvation; non-reactive if acid-free.[1]
Ethers THF, 1,4-Dioxane, MTBEMiscible ModerateUse with Caution. Must be peroxide-free and anhydrous.[1]
Aromatics Toluene, Xylene, BenzeneMiscible LowExcellent. Good for reactions requiring elevated temperatures.[1]
Aliphatics Hexane, Heptane, CyclohexaneMiscible LowGood. Useful for precipitation of polar byproducts.[1]
Polar Aprotic DMF, DMAc, NMPMiscible HighAvoid. Hygroscopic nature introduces water; can react at high temps.[1]
Protic Water, Methanol, EthanolSoluble *Critical FORBIDDEN. Violent decomposition to HCl and carbonates.[1]
Ketones Acetone, MEKMiscible ModerateConditional. Enolizable ketones may react under acidic conditions.[1]

*Note: "Soluble" in protic solvents implies the reagent dissolves but simultaneously destroys itself via solvolysis.

The Stability Paradox: Reactivity vs. Dissolution

The most common failure mode when using 2-Propoxyethyl chloroformate is insidious hydrolysis . The reagent dissolves clearly, but trace water in the solvent converts it into the corresponding alcohol and HCl gas.

Degradation Mechanism

The degradation pathway is driven by nucleophilic attack of water on the carbonyl carbon.

Hydrolysis Start 2-Propoxyethyl Chloroformate Intermediate Unstable Carbonic Acid Start->Intermediate Nucleophilic Attack Water Trace H2O (Solvent Impurity) Water->Intermediate Products 2-Propoxyethanol + CO2 + HCl Intermediate->Products Decarboxylation Products->Start HCl Catalyzes Further Hydrolysis

Figure 1: Hydrolysis pathway.[1] Note the autocatalytic effect of HCl generation, which accelerates degradation in wet solvents.[1]

Handling Protocol for Anhydrous Conditions

To ensure stability, the following "Self-Validating System" must be employed:

  • Solvent Drying: Do not rely on "bottle dry" solvents.

    • DCM/Toluene: Dry over activated 3Å or 4Å Molecular Sieves for 24 hours.

    • THF:[2] Distill from Sodium/Benzophenone or use a column purification system.

  • Scavenger Base: Always include a non-nucleophilic base (e.g., Pyridine, Triethylamine, or Diisopropylethylamine) if the reaction allows.[1] This neutralizes any HCl formed, preventing autocatalysis.

  • Inert Atmosphere: All dissolution must occur under a blanket of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).

Experimental Workflow: Safe Dissolution & Usage

This workflow outlines the decision process for selecting the correct solvent system based on the intended application.

SolventSelection Start Start: Dissolve 2-Propoxyethyl Chloroformate TempCheck Reaction Temp? Start->TempCheck LowTemp < 0°C TempCheck->LowTemp RoomTemp 0 - 40°C TempCheck->RoomTemp HighTemp > 40°C TempCheck->HighTemp DCM Dichloromethane (DCM) (Best Solubility) LowTemp->DCM RoomTemp->DCM THF THF / Ether (Check Peroxides) RoomTemp->THF Toluene Toluene / Xylene (High Boiling Pt) HighTemp->Toluene CheckWater Validation: Karl Fischer < 50 ppm? DCM->CheckWater THF->CheckWater Toluene->CheckWater Proceed Proceed with Reaction CheckWater->Proceed Yes DrySolvent Re-dry Solvent (Mol. Sieves) CheckWater->DrySolvent No DrySolvent->CheckWater

Figure 2: Solvent selection decision tree based on thermal requirements and water content validation.

Analytical Validation

How do you confirm the reagent is dissolved and not decomposed?

1. Visual Inspection:

  • Pass: Clear, colorless solution.

  • Fail: Cloudiness (formation of amine salts if base is present) or bubbling (release of

    
     gas).
    

2. NMR Validation (


 NMR in 

):
  • Extract a small aliquot (

    
    ) into dry 
    
    
    
    .
  • Diagnostic Signal: Look for the methylene triplet (

    
    ).
    
  • Shift: This signal typically appears downfield (

    
    ) due to the electron-withdrawing chloroformate.
    
  • Decomposition Check: If hydrolyzed, this triplet will shift upfield to

    
     (corresponding to the alcohol 
    
    
    
    ).

Safety & Toxicology (SDS Summary)

  • Hazard Class: Corrosive (Skin/Eye Damage), Acute Toxicity (Inhalation).[3][4]

  • Signal Word: DANGER.

  • GHS H-Codes: H314, H330.[3][4][5]

  • Emergency: In case of skin contact, do not use water immediately if the pure chemical is present (exothermic reaction). Wipe off excess, then wash with PEG-400 or copious water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Chloroformates and Derivatives. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience. (Detailed mechanisms of chloroformate reactivity and solvolysis).

Sources

Exploratory

The Strategic Application of 2-Propoxyethyl Chloroformate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract In the intricate landscape of medicinal chemistry, the demand for novel reagents that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the intricate landscape of medicinal chemistry, the demand for novel reagents that offer precise control over molecular architecture and biological function is perpetual. 2-Propoxyethyl chloroformate, a reactive organic compound, is emerging as a versatile tool with significant potential to address key challenges in drug design and development. While direct literature on this specific reagent is nascent, its structural motifs—a reactive chloroformate and a 2-propoxyethyl chain—suggest a broad spectrum of applications. This technical guide synthesizes the known reactivity of chloroformates and the unique physicochemical properties imparted by the 2-propoxyethyl group to provide an in-depth exploration of its potential in medicinal chemistry. We will delve into its role as a sophisticated protecting group, a tunable component in prodrug design, and a flexible linker in bioconjugation, offering field-proven insights and detailed experimental protocols based on analogous and well-established chemical transformations.

Introduction: Unveiling the Potential of a Multifunctional Reagent

2-Propoxyethyl chloroformate (C₆H₁₁ClO₃) is a bifunctional molecule poised for significant impact in medicinal chemistry.[1] Its utility stems from the confluence of two key structural features: the highly electrophilic chloroformate group and the 2-propoxyethyl ether chain. The chloroformate moiety serves as a potent acylating agent, readily reacting with nucleophiles such as amines and alcohols to form stable carbamates and carbonates, respectively.[2][3] This reactivity is the cornerstone of its application as a protecting group and in the construction of prodrugs and linkers.

The 2-propoxyethyl group, on the other hand, offers a unique combination of moderate lipophilicity and hydrogen bond accepting capability. This can be strategically employed to modulate the physicochemical properties of a parent drug molecule, potentially enhancing its solubility, permeability, and metabolic stability.[4][5][6] This guide will explore the synergistic interplay of these two components and their potential applications in advancing drug discovery programs.

Core Applications in Medicinal Chemistry

Based on the fundamental reactivity of the chloroformate group and the inherent properties of the 2-propoxyethyl moiety, we can confidently infer three primary areas of application for 2-propoxyethyl chloroformate in medicinal chemistry:

  • Protecting Group Chemistry: Temporarily masking reactive functional groups to enable selective transformations elsewhere in the molecule.

  • Prodrug Design: Modifying a drug molecule to improve its pharmacokinetic or pharmacodynamic properties, with the active drug being released in vivo.

  • Linker Technology: Covalently connecting two or more molecular entities, such as in antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

The following sections will dissect each of these potential applications, providing the scientific rationale, experimental workflows, and illustrative examples based on analogous reagents.

2-Propoxyethyl Carbamates as Advanced Protecting Groups for Amines

The protection of amine functionalities is a ubiquitous requirement in multi-step organic synthesis, particularly in the construction of complex drug molecules. Chloroformates are widely used for this purpose, forming stable carbamates that are orthogonal to many other protecting groups.[7]

The Rationale: Why Choose a 2-Propoxyethyl Carbamate?

The 2-propoxyethyl carbamate (Poc) protecting group offers several potential advantages over more common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl):

  • Tunable Stability: The stability of the Poc group is anticipated to be intermediate between the highly acid-labile Boc group and the hydrogenolysis-cleavable Cbz group. This allows for selective deprotection in the presence of other protecting groups.

  • Enhanced Solubility: The ether linkage in the 2-propoxyethyl chain can improve the solubility of protected intermediates in organic solvents, facilitating purification and handling.[8]

  • Orthogonal Deprotection: The cleavage of the Poc group is not expected to be susceptible to standard acidic or hydrogenolytic conditions used for Boc and Cbz removal, respectively, thus offering an orthogonal deprotection strategy. While specific conditions for Poc cleavage need to be empirically determined, methods for cleaving similar alkoxyethyl carbamates often involve specific Lewis acids or nucleophilic reagents.[9]

Experimental Protocol: Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine with 2-propoxyethyl chloroformate.

Materials:

  • Primary amine substrate

  • 2-Propoxyethyl chloroformate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes.

  • Slowly add 2-propoxyethyl chloroformate (1.05 - 1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-propoxyethyl carbamate-protected amine.

Self-Validation: The success of the protection can be confirmed by NMR spectroscopy (disappearance of the primary amine protons and appearance of the characteristic carbamate and 2-propoxyethyl signals) and mass spectrometry (observation of the correct molecular ion).

Proposed Deprotection Strategies

While specific conditions for the cleavage of the 2-propoxyethyl carbamate are not extensively documented, several strategies can be proposed based on the chemistry of related protecting groups:

  • Lewis Acid-Mediated Cleavage: Treatment with a mild Lewis acid in a non-protic solvent could selectively cleave the carbamate.

  • Nucleophilic Cleavage: Certain nucleophiles may be effective in cleaving the carbamate under specific conditions.[9]

Empirical optimization of deprotection conditions for each specific substrate is crucial.

Protection_Deprotection Substrate R-NH₂ (Amine) Protected R-NH-CO-O-(CH₂)₂-O-Pr (Poc-protected Amine) Substrate->Protected  Base Reagent 2-Propoxyethyl Chloroformate Reagent->Protected Deprotected R-NH₂ (Amine) Protected->Deprotected  Lewis Acid or  Nucleophile Cleavage_Reagent Deprotection Reagent Cleavage_Reagent->Deprotected

Caption: General workflow for amine protection and deprotection using 2-propoxyethyl chloroformate.

Leveraging the 2-Propoxyethyl Moiety in Prodrug Design

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in vivo through enzymatic or chemical transformation.[10] This strategy is often employed to overcome poor solubility, low permeability, rapid metabolism, or to achieve targeted drug delivery. The 2-propoxyethyl group, when incorporated into a prodrug via a carbamate or carbonate linkage, offers a promising "promoieity".[11][12]

The Rationale: Engineering Favorable Pharmacokinetics
  • Enhanced Aqueous Solubility: The ether oxygen of the 2-propoxyethyl group can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of a lipophilic drug.[8] This is particularly advantageous for oral and parenteral formulations.

  • Modulated Lipophilicity: The propoxy group provides a degree of lipophilicity that can be fine-tuned to optimize membrane permeability and absorption. The overall balance between hydrophilicity and lipophilicity is a critical determinant of a drug's pharmacokinetic profile.

  • Controlled Release: Carbamate and carbonate linkages are susceptible to enzymatic hydrolysis by esterases and other hydrolases present in the body.[13][14] The rate of cleavage, and thus the release of the active drug, can be influenced by the steric and electronic environment around the cleavable bond, offering a mechanism for controlled or sustained release.

Experimental Protocol: Synthesis of a Carbamate Prodrug

This protocol outlines the synthesis of a carbamate prodrug from a drug molecule containing a primary or secondary amine.

Materials:

  • Amine-containing drug molecule

  • 2-Propoxyethyl chloroformate

  • Anhydrous aprotic solvent (e.g., THF, DMF, or DCM)

  • Base (e.g., pyridine, TEA, or DIPEA)

  • Standard workup and purification reagents as described in Section 3.2.

Procedure:

  • Dissolve the amine-containing drug (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (1.1 - 2.0 eq.) and stir the solution.

  • Slowly add 2-propoxyethyl chloroformate (1.0 - 1.2 eq.) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup similar to the procedure in Section 3.2 to remove excess reagents and salts.

  • Purify the crude product by an appropriate method (e.g., flash chromatography or recrystallization) to obtain the pure carbamate prodrug.

Self-Validation: Characterization by NMR, MS, and HPLC will confirm the structure and purity of the synthesized prodrug. In vitro stability studies in plasma or simulated biological fluids can then be conducted to evaluate the rate of drug release.

Prodrug_Synthesis Drug Drug-NHR (Active Drug) Prodrug Drug-N(R)-CO-O-(CH₂)₂-O-Pr (Prodrug) Drug->Prodrug  Base Chloroformate 2-Propoxyethyl Chloroformate Chloroformate->Prodrug Released_Drug Drug-NHR (Active Drug) Prodrug->Released_Drug Enzyme In vivo Enzymatic/Chemical Cleavage Enzyme->Prodrug

Caption: Synthesis and in vivo activation of a carbamate prodrug using 2-propoxyethyl chloroformate.

2-Propoxyethyl Chloroformate in Linker Technology

Linkers are crucial components in various targeted drug delivery systems, connecting a targeting moiety (e.g., an antibody) to a therapeutic payload.[15] The linker's properties, including its length, flexibility, and cleavage mechanism, significantly influence the efficacy and safety of the conjugate.[16]

The Rationale: Designing Smart and Stable Linkers

The 2-propoxyethyl unit can be incorporated into linkers to impart desirable characteristics:

  • Hydrophilicity and Biocompatibility: The ethylene glycol-like structure can enhance the aqueous solubility of the entire conjugate, reducing aggregation and improving its pharmacokinetic profile. Poly(ethylene glycol) (PEG) linkers are widely used in bioconjugation for this reason.[15]

  • Controlled Cleavage: If the linker is designed to be cleavable, the carbamate or carbonate bond formed from 2-propoxyethyl chloroformate can be engineered for release in specific biological environments (e.g., the acidic environment of a lysosome or in the presence of specific enzymes).[17]

  • Non-cleavable Linkers: Alternatively, the stable carbamate linkage can be part of a non-cleavable linker, where the entire conjugate is internalized and the payload is released upon degradation of the targeting moiety.

Conceptual Workflow: Synthesis of a Bioconjugate

The synthesis of a bioconjugate is a multi-step process that would involve the initial reaction of 2-propoxyethyl chloroformate with a bifunctional molecule to create a heterobifunctional linker. This linker would then be used to connect the targeting and payload molecules.

Bioconjugation_Workflow cluster_0 Linker Synthesis cluster_1 Conjugation Chloroformate 2-Propoxyethyl Chloroformate Linker Heterobifunctional Linker Chloroformate->Linker Bifunctional Bifunctional Spacer Bifunctional->Linker Bioconjugate Bioconjugate (e.g., ADC) Linker->Bioconjugate Targeting_Moiety Targeting Moiety (e.g., Antibody) Targeting_Moiety->Bioconjugate Payload Payload (e.g., Drug) Payload->Bioconjugate

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Carbamate Formation with 2-Propoxyethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Carbamate Moiety in Modern Drug Discovery The carbamate functional group (R₂NCOOR') is a cornerstone in contem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Carbamate Moiety in Modern Drug Discovery

The carbamate functional group (R₂NCOOR') is a cornerstone in contemporary medicinal chemistry and drug design. Valued for its exceptional chemical and proteolytic stability, it frequently serves as a bioisostere for the more labile amide bond, thereby enhancing the metabolic stability of peptidomimetics.[1][2] Furthermore, the carbamate linkage is instrumental in the design of prodrugs, improving the bioavailability and pharmacokinetic profiles of therapeutics containing hydroxyl or amine functionalities.[1][3] The carbamate moiety itself can act as a critical pharmacophore, engaging in key hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Its ability to modulate physicochemical properties such as solubility and lipophilicity further underscores its versatility in the optimization of drug candidates.[1]

2-Propoxyethyl chloroformate is a valuable reagent for the introduction of the 2-propoxyethyl carbamate group, a functionality that combines the stability of the carbamate with the pharmacokinetic benefits of a short ether chain. This application note provides a comprehensive guide to the synthesis of carbamates using 2-propoxyethyl chloroformate, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and critical considerations for reaction optimization and safety.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a carbamate from an amine and 2-propoxyethyl chloroformate proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the carbamate and hydrochloric acid as a byproduct.[1]

The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated, driving the reaction to completion and preventing the protonation of the starting amine.[4]

Physicochemical and Safety Data for 2-Propoxyethyl Chloroformate

PropertyValue (for 2-chloroethyl chloroformate, CAS 627-11-2)
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
CAS Number 90512-12-2
Appearance Colorless to light yellow liquid (presumed)
Boiling Point 155-156 °C[5][6][7][8]
Density 1.385 g/mL[5][6][8][9]
Refractive Index 1.446[5][8]

Safety and Handling Precautions:

Chloroformates are hazardous reagents and must be handled with appropriate safety precautions in a well-ventilated fume hood.[10]

  • Toxicity: Chloroformates are generally toxic if inhaled, swallowed, or in contact with skin.[6] They are corrosive and can cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Handle in an inert atmosphere (e.g., nitrogen or argon) as chloroformates are sensitive to moisture.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, alcohols, amines, and alkalis.[5] Keep the container tightly closed under an inert atmosphere.

Experimental Protocol: General Procedure for Carbamate Synthesis

This protocol provides a general method for the reaction of a primary or secondary amine with 2-propoxyethyl chloroformate. The specific conditions may require optimization based on the reactivity of the amine substrate.

Materials:

  • Primary or secondary amine (1.0 eq)

  • 2-Propoxyethyl chloroformate (1.05 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 - 2.0 eq)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert gas (nitrogen or argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Reaction Workflow Diagram:

carbamate_synthesis_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification amine Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C amine->cool add_chloroformate Add 2-Propoxyethyl Chloroformate Dropwise cool->add_chloroformate react Warm to Room Temperature and Stir add_chloroformate->react quench Quench with Saturated NaHCO₃ Solution react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography (if needed) filter_concentrate->purify

A visual representation of the experimental workflow.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent. Dissolve the amine completely. Add the non-nucleophilic base (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chloroformate: Slowly add 2-propoxyethyl chloroformate (1.05 - 1.2 eq) dropwise to the stirred reaction mixture over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbamate.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the use of a sufficient excess of the chloroformate and base.
Decomposition of chloroformate.Ensure anhydrous conditions and add the chloroformate at a low temperature (0 °C).
Formation of Urea Byproduct Reaction of the carbamate product with another molecule of the amine.This is more common with less reactive chloroformates or highly reactive amines. Ensure slow addition of the chloroformate at low temperature.
Diacylation of Primary Amine The resulting carbamate is further acylated by the chloroformate.Use a controlled amount of the chloroformate (closer to 1.0 eq) and add it slowly.
Difficult Purification Co-elution of the product with byproducts.Optimize the solvent system for column chromatography. Consider a different workup procedure, such as an acidic wash to remove excess amine.

Applications in Drug Development: The Role of Ether-Containing Carbamates

The incorporation of an ether linkage within the carbamate moiety, as with 2-propoxyethyl carbamate, can offer several advantages in drug design:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the molecule.

  • Modulation of Lipophilicity: The ether group can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Drug-Target Interactions: The flexible ether chain can allow the carbamate to adopt a conformation that optimizes its binding to a biological target.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester linkage, contributing to an improved pharmacokinetic profile.

Carbamates are integral to a wide range of therapeutic agents, including anticancer drugs, treatments for Alzheimer's disease, and antiviral agents.[3][11] The strategic use of reagents like 2-propoxyethyl chloroformate allows for the rational design of new chemical entities with potentially superior drug-like properties.

References

  • 2-Chloroethyl chloroformate. (n.d.). In Jinan Future chemical Co.,Ltd. Retrieved January 26, 2024, from [Link]

  • 2-Chloroethyl Chloroformate CAS 627-11-2. (n.d.). In Shanghai Talent Chemical Co.,Ltd. Retrieved January 26, 2024, from [Link]

  • 2-Chloroethyl chloroformate. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • 2-Chloroethyl chloroformate. (n.d.). In PubChem. Retrieved January 26, 2024, from [Link]

  • N-Dealkylation of Amines. (2022). Molecules, 27(9), 2993. [Link]

  • Synthesis process of 2-propoxy-chloroethane. (2016).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). In Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates. (1982).
  • Carbamate synthesis by carbamoylation. (n.d.). In Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Baradarani, M. M., Millan, D. S., & Prager, R. H. (2001). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 12(1), 27-31. [Link]

  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. (2020). Organic Letters, 22(9), 3550–3554. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Carbamate. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Methyl carbamate purification by extraction and recrystallization. (2012). Advanced Materials Research, 550-553, 1143-1146. [Link]

  • Turel, I., & Kljun, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 27(33), 5557–5584. [Link]

  • N-Dealkylation of Amines. (2022). Molecules, 27(9), 2993. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). ACS Omega, 8(50), 47869–47876. [Link]

  • Chloroformates Acute Exposure Guideline Levels. (2011). In National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • New Carbamates and Related Compounds. (1952). Journal of the American Chemical Society, 74(16), 4116–4119. [Link]

  • Turel, I., & Kljun, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 27(33), 5557–5584. [Link]

  • Chloroformate. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

Sources

Application

step-by-step guide for using 2-Propoxyethyl chloroformate as a protecting group

This guide details the application of 2-Propoxyethyl Chloroformate (CAS 90512-12-2) as a derivatizing agent for the protection of amines and alcohols.[1] While less common than Boc or Fmoc, the 2-Propoxyethoxycarbonyl (P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Propoxyethyl Chloroformate (CAS 90512-12-2) as a derivatizing agent for the protection of amines and alcohols.[1] While less common than Boc or Fmoc, the 2-Propoxyethoxycarbonyl (Peoc) group offers unique physicochemical properties, particularly increased lipophilicity and ether-like solvation characteristics, making it valuable in prodrug design and late-stage diversification where robust stability is required.[1][2]

[1][2]


/

Amines (as Carbamates) and Alcohols (as Carbonates).[1][2]

Introduction & Mechanistic Rationale

2-Propoxyethyl chloroformate is an alkyl chloroformate characterized by a terminal propyl ether chain.[2] Unlike transient protecting groups (e.g., TMS, Boc), the resulting 2-propoxyethyl carbamate is highly stable to acidic and mild basic conditions.[1][2]

Why use 2-Propoxyethyl Chloroformate?
  • Lipophilicity Modulation: The propyl ether tail (

    
    ) increases the 
    
    
    
    of the molecule compared to methyl/ethyl carbamates, potentially improving cell membrane permeability in bioactive compounds.[1]
  • Orthogonality: It is stable to trifluoroacetic acid (TFA) (cleaves Boc) and secondary amines (cleaves Fmoc), allowing for orthogonal protection strategies.[2]

  • Prodrug Applications: Similar to other alkoxyalkyl derivatives, it is used to mask polar functional groups, yielding derivatives that are stable in vitro but may be hydrolyzed in vivo by specific non-specific esterases or oxidative mechanisms.[2]

Reaction Mechanism

The protection proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[2] The nucleophile (amine/alcohol) attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.[1][2] A base is required to neutralize the generated HCl and drive the equilibrium forward.[1]

ReactionMechanism Reagent 2-Propoxyethyl Chloroformate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Target Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product 2-Propoxyethyl Carbamate (Protected Species) Intermediate->Product Elimination of Cl- Base Base (TEA/Pyridine) (HCl Scavenger) Base->Product Neutralization

Figure 1: Mechanistic pathway for the formation of 2-propoxyethyl carbamates.[1]

Technical Specifications & Safety

Reagent Profile:

  • Name: 2-Propoxyethyl chloroformate[1][2][3][4]

  • CAS: 90512-12-2[1][2][3][4]

  • Structure:

    
    
    
  • Physical State: Colorless to pale yellow liquid.[2][5]

  • Reactivity: Moisture sensitive (hydrolyzes to HCl, CO2, and 2-propoxyethanol).[1][2]

PropertyValueNote
Molecular Weight 166.60 g/mol
Boiling Point ~185°C (est)High boiling point requires vacuum distillation for purification.[2]
Solubility DCM, THF, EtOAcReacts with protic solvents (MeOH, Water).[1][2]
Hazards Corrosive, LachrymatorH314, H331 .[1][2][6][7] Work in a fume hood.

Experimental Protocols

Protocol A: Protection of Amines (Anhydrous Conditions)

Best for acid-sensitive substrates or valuable intermediates.[1]

Reagents:

  • Substrate: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     equiv.[2] (Amine)[2][8][9][10][11]
    
  • Reagent: 2-Propoxyethyl chloroformate (

    
     equiv.)[1][2]
    
  • Base: Triethylamine (

    
     equiv.) or Diisopropylethylamine (DIPEA)[2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the amine (

    
     mmol) in anhydrous DCM (
    
    
    
    mL).
  • Base Addition: Add Triethylamine (

    
     mmol, 
    
    
    
    
    
    L) via syringe. Cool the mixture to
    
    
    C using an ice bath.
  • Reagent Addition: Add 2-Propoxyethyl chloroformate (

    
     mmol) dropwise over 5 minutes.
    
    • Note: The reaction is exothermic.[2] Maintain temperature

      
      C to prevent bis-acylation.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

  • Quench: Quench with saturated

    
     solution (
    
    
    
    mL).
  • Workup:

    • Extract with DCM (

      
       mL).[2]
      
    • Wash combined organics with

      
      M HCl (if product is acid-stable) to remove unreacted amine/base, then Brine.[2]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).[2]

Protocol B: Protection of Amino Acids (Schotten-Baumann Conditions)

Best for water-soluble substrates like amino acids.[1]

Reagents:

  • Substrate: Amino Acid (

    
     equiv.)[2]
    
  • Reagent: 2-Propoxyethyl chloroformate (

    
     equiv.)[2]
    
  • Base: NaOH (

    
     equiv.)[2]
    
  • Solvent: Water / Dioxane (1:1)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amino acid in 1:1 Water/Dioxane.[2]

  • Basification: Adjust pH to ~10 using 1M NaOH.

  • Addition: Cool to

    
    C. Add 2-Propoxyethyl chloroformate dropwise while simultaneously adding NaOH to maintain pH 9–10.
    
    • Critical: If pH drops below 8, the amine becomes protonated and unreactive; if pH > 12, the chloroformate hydrolyzes rapidly.[1][2]

  • Stirring: Stir vigorously at

    
    C for 1 hour, then RT for 2 hours.
    
  • Isolation:

    • Wash the basic solution with Diethyl Ether (removes unreacted reagent).[2]

    • Acidify the aqueous layer to pH 2 with 1M HCl (precipitates the carbamate-protected acid).[1][2]

    • Extract with EtOAc, dry, and concentrate.[1][2]

Deprotection Strategy

Unlike Boc (acid labile) or Fmoc (base labile), the 2-Propoxyethyl carbamate is robust.[1][2] It functions more as a "permanent" modification or requires harsh conditions for removal.[2]

Method 1: Alkaline Hydrolysis (Harsh) [2]

  • Conditions: KOH (5 equiv.) in Ethanol/Water (9:1), Reflux (

    
    C), 12–24 h.
    
  • Mechanism: Saponification of the carbamate ester followed by decarboxylation.[2]

  • Suitability: Only for substrates stable to strong base and heat.[2]

Method 2: Iodotrimethylsilane (TMSI) Cleavage (Mild)

  • Conditions: TMSI (2 equiv.) in Acetonitrile,

    
    C.[2]
    
  • Mechanism: Cleavage of the alkyl-oxygen bond via an oxonium intermediate.[1][2]

  • Suitability: Aprotic, neutral conditions.[2] Suitable for base-sensitive substrates.[2]

DeprotectionWorkflow Protected 2-Propoxyethyl Carbamate Decision Substrate Stability? Protected->Decision BasePath Base Stable Decision->BasePath Yes AcidPath Base Sensitive Decision->AcidPath No Hydrolysis KOH / EtOH / Reflux (Saponification) BasePath->Hydrolysis TMSI TMSI / MeCN (Silyl Cleavage) AcidPath->TMSI FreeAmine Free Amine Hydrolysis->FreeAmine TMSI->FreeAmine

Figure 2: Decision tree for deprotection methodologies.

References

  • Cotarca, L., & Eckert, H. (2017).[2] Phosgenations: A Handbook. Wiley-VCH.[2] (General reference for chloroformate chemistry and safety).

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[2] Link[2]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 12305, 2-Chloroethyl chloroformate (Structural analog reference for reactivity). Link

  • Sigma-Aldrich. (2023).[2][12] Safety Data Sheet: Alkyl Chloroformates. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction time and temperature for 2-Propoxyethyl chloroformate

Technical Support Center: Process Optimization for 2-Propoxyethyl Chloroformate Topic: Optimizing Reaction Time & Temperature for 2-Propoxyethyl Chloroformate Synthesis Audience: Chemical Process Engineers, Medicinal Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization for 2-Propoxyethyl Chloroformate

Topic: Optimizing Reaction Time & Temperature for 2-Propoxyethyl Chloroformate Synthesis Audience: Chemical Process Engineers, Medicinal Chemists Safety Warning: This guide involves the use of Phosgene (


) or Triphosgene. These are highly toxic reagents.[1][2] All operations must be performed in a functioning fume hood with appropriate scrubbing systems.

Executive Summary

The synthesis of 2-Propoxyethyl chloroformate (CAS: N/A for specific commercial bulk, generic alkyl chloroformate class) requires a precise balance between kinetic control (to favor chloroformate over carbonate) and thermal stability (to prevent decomposition).

The reaction follows the nucleophilic substitution of phosgene by 2-propoxyethanol:



Critical Failure Modes:

  • Double Reaction (Carbonate Formation): Excess alcohol or high temperatures lead to symmetric dialkyl carbonates (

    
    ).
    
  • Thermal Decomposition: Prolonged heating causes decarboxylation to the alkyl chloride (

    
    ).
    

Module 1: Reaction Kinetics & Thermodynamics

Q1: What is the optimal temperature profile for this reaction?

Recommendation: A dual-stage temperature ramp is required.

  • Stage 1 (Addition Phase):

    
     to 
    
    
    
    .
  • Stage 2 (Digestion Phase):

    
     to 
    
    
    
    .

Technical Rationale: The reaction of an alcohol with phosgene is highly exothermic.

  • Low Temperature (Addition): Maintaining the temperature below

    
     during the addition of the alcohol to the phosgene (inverse addition) suppresses the kinetic energy required for the second nucleophilic attack. This prevents the formed chloroformate from reacting with unreacted alcohol to form the stable, unwanted dialkyl carbonate.
    
  • Ambient Temperature (Digestion): Once phosgene is in excess and addition is complete, warming to

    
     ensures complete conversion of the alcohol and assists in the physical removal of HCl gas (degassing), which is soluble in the organic phase at lower temperatures.
    
Q2: How does reaction time impact purity and yield?

Recommendation:

  • Addition Time: 1–2 hours (scale-dependent; controlled by exotherm).

  • Digestion Time: 2–4 hours at

    
    .
    

Impact Analysis:

Time Variable Too Short (<1 hr) Too Long (>6 hrs)
Addition Heat Accumulation: Rapid exotherm spikes temperature, triggering carbonate formation. Moisture Ingress: Increased risk of hydrolysis if the system isn't perfectly sealed.

| Digestion | High Acidity: Residual HCl remains trapped in the solvent, promoting acid-catalyzed decomposition during distillation. | Thermal Degradation: Slow decarboxylation to 2-propoxyethyl chloride (


) and 

. |

Module 2: Troubleshooting Common Failure Modes

Scenario A: High levels of Dialkyl Carbonate impurity (>5%)
  • Root Cause: Localized excess of alcohol relative to phosgene.

  • Mechanism: If alcohol is added too fast, or if phosgene is added to the alcohol (normal addition), the concentration of

    
     is high relative to 
    
    
    
    , favoring the attack on the newly formed
    
    
    .
  • Corrective Action:

    • Switch to Inverse Addition: Always add the Alcohol to a solution of Phosgene .

    • Increase Phosgene Equivalents: Use 1.1 to 1.2 equivalents of phosgene.

    • Turbulence: Increase stirring speed (Reynolds number > 10,000) to prevent localized "hotspots" of alcohol concentration.

Scenario B: Product is colored (Yellow/Brown) or acidic
  • Root Cause: Trapped HCl or Iron contamination.

  • Mechanism: Ether linkages (like the propoxy group) are susceptible to acid-catalyzed cleavage. Residual HCl can attack the ether oxygen over time.

  • Corrective Action:

    • Nitrogen Sweep: Vigorously sparge the reaction mixture with dry

      
       for 1 hour post-reaction to mechanically remove HCl.
      
    • Avoid Iron: Ensure no steel needles or damaged glass-lined reactors are used; ferric chloride catalyzes decomposition.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway (Green) and the failure modes (Red).

ReactionPathways Alcohol 2-Propoxyethanol (ROH) Chloroformate 2-Propoxyethyl Chloroformate (Target) Alcohol->Chloroformate + Phosgene Temp < 0°C (Fast) HCl HCl Gas Alcohol->HCl Byproduct Phosgene Phosgene (COCl2) Phosgene->Chloroformate Carbonate Dialkyl Carbonate (Impurity) Chloroformate->Carbonate + Excess Alcohol Temp > 10°C AlkylChloride Alkyl Chloride (Decomposition) Chloroformate->AlkylChloride Heat (>50°C) or Catalyst

Caption: Figure 1. Kinetic competition between chloroformate synthesis (Green) and carbonate/decomposition pathways (Red/Yellow).

Module 4: Standardized Experimental Protocol

Method: Synthesis using Triphosgene (Solid Phosgene Equivalent) Note: Triphosgene is safer to handle than gas but generates phosgene in situ. 1 mol Triphosgene = 3 mol Phosgene.

Reagents:

  • 2-Propoxyethanol (1.0 eq)

  • Triphosgene (0.4 eq / 1.2 eq Phosgene equivalent)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Catalyst: Pyridine (Catalytic amount, 0.05 eq) - Optional, speeds up reaction but requires removal.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser connected to a NaOH scrubber (to neutralize escaping phosgene/HCl).

  • Phosgene Generation: Dissolve Triphosgene in DCM. Cool the solution to -5°C using an ice/salt bath.

  • Addition (Critical Step):

    • Mix 2-Propoxyethanol with the catalyst (if using) in a separate flask.

    • Add the alcohol mixture dropwise to the Triphosgene solution over 60 minutes .

    • Monitor: Ensure internal temperature does not exceed 5°C .

  • Digestion:

    • Remove the cooling bath. Allow the mixture to warm to 20°C (Room Temp) .

    • Stir for 3 hours . The solution should become clear.

  • Degassing:

    • Sparge the solution with dry Nitrogen for 30 minutes to remove dissolved HCl and excess Phosgene.

  • Workup:

    • If Catalyst used: Wash rapidly with cold 1N HCl, then cold water, then brine.

    • If No Catalyst: Proceed directly to solvent removal.

  • Isolation:

    • Dry organic layer over

      
      .
      
    • Concentrate under reduced pressure (Rotary Evaporator). Bath temp < 40°C .

    • Purification: Vacuum distillation is recommended for high purity, but strictly keep pot temperature below 60°C to prevent decomposition.

References

  • Cotarca, L., et al. (2017). Phosgenations: A Handbook. Wiley-VCH.[3] (Comprehensive guide on industrial phosgenation parameters and safety).

  • Pasquato, L. (2019). "Dialkyl Carbonates in the Green Synthesis of Heterocycles." Frontiers in Chemistry. (Discusses the mechanism of carbonate formation as a side reaction).

  • Kreutzberger, C. B. (2001).[4] "Chloroformates and Carbonates."[1][3][5][6] Kirk-Othmer Encyclopedia of Chemical Technology. (Details thermal stability hierarchies of alkyl chloroformates).

  • Liang, F., et al. (2020).[1] "Photo-on-Demand Synthesis of Chloroformates." Organic Letters. (Modern methods and stability data for chloroformate synthesis). [1]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 2-Propoxyethyl Chloroformate vs. Ethyl Chloroformate as Derivatizing Agents

Executive Summary This technical guide compares Ethyl Chloroformate (ECF) , the industry-standard reagent for rapid derivatization in GC-MS, with 2-Propoxyethyl Chloroformate (2-PECF) , a specialized alkoxyalkyl analog....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Ethyl Chloroformate (ECF) , the industry-standard reagent for rapid derivatization in GC-MS, with 2-Propoxyethyl Chloroformate (2-PECF) , a specialized alkoxyalkyl analog.

While ECF is favored for its speed and cost-effectiveness in high-throughput metabolomics, it often struggles with the chromatographic resolution of low-molecular-weight analytes due to high volatility and early elution. 2-PECF addresses these limitations by introducing a bulkier, lipophilic propoxyethyl moiety (


), significantly increasing derivative boiling points and shifting retention times. This guide analyzes the mechanistic differences, chromatographic performance, and experimental protocols for both agents.

Part 1: Mechanistic Overview & Chemistry

Both reagents function via nucleophilic substitution at the acyl carbon. They react with amines, phenols, and carboxylic acids (in the presence of an alcohol) to form carbamates, carbonates, and esters, respectively.

The Reaction Mechanism

The derivatization typically occurs in an aqueous/organic medium (e.g., water/ethanol/pyridine).

  • Amino Groups: The amine attacks the chloroformate carbonyl, displacing chloride to form a carbamate .

  • Carboxyl Groups: The acid reacts with the chloroformate to form a mixed anhydride, which then undergoes decarboxylation (often aided by the alcohol co-solvent) to form an ester .

  • ECF Derivative: Forms an N(O)-ethoxycarbonyl ethyl ester.

  • 2-PECF Derivative: Forms an N(O)-(2-propoxyethoxy)carbonyl ester (assuming matched alcohol is used) or a mixed derivative.

Mechanism Diagram

ReactionMechanism Analyte Analyte (Amine/Carboxyl) Intermediate Mixed Anhydride / Carbamate Intermediate Analyte->Intermediate Nucleophilic Attack Reagent Reagent (ECF or 2-PECF) Reagent->Intermediate Product Final Derivative (Stable for GC-MS) Intermediate->Product Decarboxylation/Esterification Byproducts Byproducts (CO2, HCl, Alcohol) Intermediate->Byproducts Elimination

Figure 1: General reaction pathway for chloroformate-mediated derivatization of amino acids and organic acids.

Part 2: Comparative Performance Analysis

Chromatographic Resolution & Retention
  • Ethyl Chloroformate (ECF):

    • Pros: Produces highly volatile derivatives, ideal for rapid GC runs (<10 mins).

    • Cons: Low molecular weight amino acids (Glycine, Alanine) elute very early, often co-eluting with the solvent front or reagent byproducts, making quantification difficult.

  • 2-Propoxyethyl Chloroformate (2-PECF):

    • Pros: The "propoxyethyl" tail adds significant mass and lipophilicity. This increases the boiling point, shifting peaks to later retention times (Retardation Factor). This "retention shift" clears the solvent window, allowing accurate quantification of light analytes.

    • Cons: Longer run times required to elute heavier analytes (e.g., Tyrosine, Tryptophan).

Mass Spectral Characteristics (EI-MS)
  • ECF:

    • Fragment ions are dominated by the loss of the ethoxycarbonyl group (

      
       or 
      
      
      
      ).
    • Spectra are standard and well-represented in NIST libraries.

  • 2-PECF:

    • Produces unique fragmentation patterns with higher mass/charge (

      
      ) ratios.
      
    • The ether linkage in the side chain (

      
      ) can stabilize specific fragments, potentially enhancing sensitivity for specific metabolites in SIM (Selected Ion Monitoring) mode.
      
Stability and Handling
FeatureEthyl Chloroformate (ECF)2-Propoxyethyl Chloroformate (2-PECF)
Molecular Weight 108.52 g/mol 166.60 g/mol
Boiling Point 94°C~180°C (Predicted)
Derivative Stability High (weeks in solvent)High (potentially higher steric protection)
Reagent Stability Moisture sensitive; degrades to HCl/CO2Moisture sensitive; requires dry storage
Toxicity Toxic, lachrymator, flammableToxic, irritant (glycol ether analog)

Part 3: Experimental Protocols

Protocol A: Standard ECF Derivatization (The Husek Method)

Best for: Routine metabolomics, rapid screening.

  • Sample Prep: Take 100

    
    L biofluid (serum/urine). Add internal standard (e.g., Norvaline).
    
  • Basification: Add 100

    
    L water:ethanol:pyridine (60:32:8).
    
  • Reaction: Add 5-10

    
    L Ethyl Chloroformate (ECF) . Vortex 30s.
    
  • Extraction: Add 100

    
    L Chloroform (containing 1% ECF). Vortex.
    
  • Separation: Centrifuge. Inject organic layer into GC-MS.

Protocol B: 2-PECF "Retention Shift" Derivatization

Best for: Separation of light amino acids, resolving co-eluting isomers.

Reagents:

  • Reagent A: 2-Propoxyethyl chloroformate (2-PECF).[1][2][3]

  • Co-solvent: 2-Propoxyethanol (to generate uniform propoxyethyl esters) OR Ethanol (to generate mixed ethyl ester/propoxyethyl carbamates). Note: Using Ethanol is cheaper and creates a "mixed" derivative useful for structural elucidation.

Workflow:

  • Sample Prep: 100

    
    L sample + Internal Standard.
    
  • Basification: Add 100

    
    L water:ethanol:pyridine (60:32:8). pH must be >8.
    
  • Derivatization: Add 10

    
    L 2-Propoxyethyl Chloroformate .
    
    • Note: Due to the higher MW and viscosity of 2-PECF, vortex vigorously for 60s to ensure phase transfer.

  • Extraction: Add 150

    
    L Chloroform (or Isooctane for cleaner background).
    
  • Cleanup: Optional wash with 1M HCl to remove excess pyridine.

  • Analysis: Inject 1

    
    L into GC-MS (Split 1:10).
    
Workflow Diagram

Workflow cluster_Reagent Reagent Selection Start Biological Sample (Serum/Urine) PreTreat Protein Precipitation (if required) Start->PreTreat Basify Basify Medium (Pyridine/Alcohol) PreTreat->Basify ECF Add ECF (Standard) Basify->ECF Routine PECF Add 2-PECF (Retardation) Basify->PECF Targeted React Vortex / Reaction (30-60 sec) ECF->React PECF->React Extract Liquid-Liquid Extraction (Chloroform/Isooctane) React->Extract Inject GC-MS Injection Extract->Inject

Figure 2: Comparative workflow for ECF and 2-PECF derivatization.

Part 4: Conclusion & Recommendations

  • Use Ethyl Chloroformate (ECF) when:

    • You require high throughput (hundreds of samples).

    • You are analyzing a broad spectrum of metabolites and rely on standard NIST library matching.

    • Cost is a primary constraint.

  • Use 2-Propoxyethyl Chloroformate (2-PECF) when:

    • Glycine/Alanine/Lactate are critical analytes and co-elute with solvent in the ECF method.

    • You need to shift retention times to avoid matrix interferences.

    • You are developing a "Dual-Derivatization" strategy (using ECF for one sample set and 2-PECF for another) to confirm metabolite identity via retention index shifts.

References

  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography B: Biomedical Sciences and Applications, 552, 289-299. Link

  • Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.[4] Journal of Chromatography A, 800(1), 89-110. Link

  • Villas-Bôas, S. G., et al. (2011). Metabolome Analysis: An Introduction. Wiley-Interscience.
  • BLD Pharm. (n.d.). Product Datasheet: 2-Propoxyethyl chloroformate (CAS 90512-12-2).[1][2][3][5] Link

  • Chen, Z., et al. (2010). Fast and sensitive method for amino acid analysis in biofluids using GC-MS with ethyl chloroformate derivatization. Journal of Separation Science.

Sources

Comparative

Comparative Guide: 2-Propoxyethyl Chloroformate vs. Benzyl Chloroformate for Amine Protection

This guide provides an in-depth technical comparison between 2-Propoxyethyl chloroformate and the industry-standard Benzyl chloroformate (Cbz-Cl) for amine protection.[1] It is designed for researchers and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Propoxyethyl chloroformate and the industry-standard Benzyl chloroformate (Cbz-Cl) for amine protection.[1] It is designed for researchers and drug development professionals requiring precise control over solubility, orthogonality, and safety profiles in organic synthesis.[1]

[1]

Executive Summary

While Benzyl chloroformate (Cbz-Cl) remains the gold standard for introducing the hydrogenolysis-labile Z-group (benzyloxycarbonyl), it presents significant challenges regarding solubility, aggregation in peptide synthesis, and safety (lachrymatory/carcinogenic by-products).[1]

2-Propoxyethyl chloroformate (PEC-Cl) emerges as a specialized alternative, offering a distinct alkoxyalkyl carbamate profile.[1] Its primary advantages lie in enhanced hydrophilicity , orthogonality to hydrogenolysis , and a superior safety profile for scale-up operations.[1] This guide details the mechanistic and practical reasons to select PEC-Cl over Cbz-Cl in specific drug development workflows.

Mechanistic & Structural Analysis

Chemical Structures[1][2]
  • Benzyl Chloroformate (Cbz-Cl): Aromatic, lipophilic reagent.[1] Forms a carbamate cleaved by catalytic hydrogenation (

    
    ) or strong acids (HBr/AcOH).
    
  • 2-Propoxyethyl Chloroformate (PEC-Cl): Aliphatic, ether-containing reagent.[1][2] Forms a carbamate with a flexible, amphiphilic tail.

Reaction Mechanism (Schotten-Baumann Conditions)

Both reagents react via a nucleophilic acyl substitution mechanism.[1] The amine nucleophile attacks the carbonyl carbon, displacing the chloride ion.[1]

ReactionMechanism Amine Primary/Secondary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Chloroformate Reagent (Cl-CO-OR') Reagent->Intermediate Product Protected Amine (Carbamate) Intermediate->Product -HCl Base Base (e.g., Na2CO3) Base->Intermediate H+ Scavenging

Figure 1: General mechanism for amine protection using chloroformates.

Critical Comparative Analysis

Solubility and Aggregation (The "Ether Effect")

The defining advantage of 2-Propoxyethyl chloroformate is the introduction of an ether linkage (


).[1]
  • Cbz-Cl: The benzyl group is highly lipophilic and aromatic.[1] In peptide synthesis, extensive Cbz protection can lead to

    
    -
    
    
    
    stacking and aggregation, causing "difficult sequences" that are insoluble in standard solvents.[1]
  • PEC-Cl: The propoxyethyl chain acts as a "mini-PEG" (polyethylene glycol) mimic.[1] The ether oxygen accepts hydrogen bonds from water or polar solvents, significantly increasing the solubility of the protected intermediate in polar organic solvents (e.g., THF, Acetonitrile) and reducing aggregation.[1]

Orthogonality and Stability

This is the decision-critical factor for synthetic planning.[1]

  • Cbz-Cl: Unstable to Hydrogenolysis. Cleaved rapidly by

    
    .[1] This is its primary utility but also a limitation if other reducible groups (alkenes, nitro, azides) must be preserved.[1]
    
  • PEC-Cl: Stable to Hydrogenolysis. The aliphatic carbamate is inert to standard hydrogenation conditions.[1] This allows for the selective removal of Cbz or Benzyl ester groups in the presence of the PEC group.[1]

    • Cleavage: PEC carbamates are typically cleaved by strong acid hydrolysis or basic hydrolysis, similar to Ethyl carbamates, but the ether tail can facilitate cleavage under specific Lewis acid conditions (e.g.,

      
      ) compared to simple alkyl chains.[1]
      
Safety and Handling
  • Cbz-Cl: Known Lachrymator .[1] It decomposes to Benzyl Chloride (a suspected carcinogen) and builds pressure (

    
    ) in storage. Requires strict fume hood protocols.
    
  • PEC-Cl: Aliphatic chloroformates with ether chains are generally less volatile and possess a lower lachrymatory potential than benzyl analogs.[1] The degradation products (2-propoxyethanol) are significantly less toxic than benzyl chloride.[1]

Summary Table
FeatureBenzyl Chloroformate (Cbz-Cl)2-Propoxyethyl Chloroformate (PEC-Cl)
CAS Number 501-53-190512-12-2
Protecting Group Benzyloxycarbonyl (Z)2-Propoxyethoxycarbonyl
Solubility Profile Lipophilic (Hydrophobic)Amphiphilic (Improved Solubility)
H2/Pd Stability Labile (Cleaves)Stable (Orthogonal)
UV Visibility High (UV Active)Low (Requires Stain/MS)
Safety High Toxicity, LachrymatorLower Volatility/Toxicity
Primary Use Temporary Protection (Peptides)Solubilizing Group / Prodrugs

Experimental Protocols

Protocol: Protection of a Primary Amine with 2-Propoxyethyl Chloroformate

This protocol ensures high yield and minimizes hydrolysis of the reagent.[1]

Reagents:

  • Substrate: Phenylalanine methyl ester (1.0 equiv)[1]

  • Reagent: 2-Propoxyethyl chloroformate (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (1.5 mmol) and cool the mixture to

    
     using an ice bath. Explanation: Cooling prevents runaway exotherms and minimizes side reactions.[1]
    
  • Reagent Addition: Add 2-Propoxyethyl chloroformate (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Note: Use Iodine or Ninhydrin stain as the product may not be UV active).

  • Workup:

    • Wash with 1M HCl (2 x 5 mL) to remove unreacted amine/base.

    • Wash with saturated

      
       (2 x 5 mL) to remove acidic by-products.[1]
      
    • Wash with Brine (1 x 5 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Decision Tree: Choosing the Right Chloroformate

DecisionTree Start Need Amine Protection Q1 Is UV detection critical for TLC? Start->Q1 Q2 Must the group be cleaved by Hydrogenation? Q1->Q2 No / MS Available Result_Cbz Use Benzyl Chloroformate (Cbz-Cl) Q1->Result_Cbz Yes Q3 Is the intermediate water-insoluble/aggregating? Q2->Q3 No (Need Orthogonality) Q2->Result_Cbz Yes Result_PEC Use 2-Propoxyethyl Chloroformate Q3->Result_PEC Yes (Need Solubility) Result_Boc Consider Boc-Anhydride Q3->Result_Boc No (Standard Acid Labile)

Figure 2: Selection logic for amine protecting groups.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10387, Benzyl chloroformate. Retrieved from [Link][1]

  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis.[1][3] Current Pharmaceutical Analysis, 2(1), 23-43.[1] (Provides basis for alkyl chloroformate reactivity and volatility profiles).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Authoritative text on Cbz and Carbamate cleavage conditions).

  • Sigma-Aldrich (2025). Safety Data Sheet: Benzyl Chloroformate. (Source for toxicity and lachrymator data).[2][4][5][6][7]

Sources

Validation

Stability Assessment of Propoxyethyl Carbamates: A Technical Comparison Guide

Topic: Assessing the Stability of Propoxyethyl Carbamates versus Other Carbamates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Stability of Propoxyethyl Carbamates versus Other Carbamates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug development, the selection of a carbamate moiety is rarely arbitrary; it is a strategic decision between kinetic stability (for protecting groups or permanent linkers) and tunable lability (for prodrugs). Propoxyethyl carbamates occupy a unique physicochemical niche. Specifically, 1-propoxyethyl carbamates function as superior prodrug promoieties with enhanced hydrolytic stability compared to their methoxy- and ethoxy- analogs, while 2-propoxyethyl carbamates offer robust chemical stability with improved lipophilicity over standard ethyl carbamates.

This guide provides a mechanistic analysis of these carbamates, supporting experimental data, and validated protocols for assessing their stability in relevant biological matrices.

Mechanistic Foundation: Structure-Stability Relationships

To assess stability accurately, one must distinguish between the two structural isomers of "propoxyethyl" carbamates, as their degradation mechanisms differ fundamentally.

A. 1-Propoxyethyl Carbamates (The Prodrug Promoiety)

These are hemiaminal ether derivatives. They are designed to be labile.

  • Structure:

    
     (typically).
    
  • Degradation Mechanism: They undergo acid-catalyzed hydrolysis or enzymatic cleavage (if coupled with an ester). The rate-limiting step is the protonation of the ether oxygen or the hemiaminal nitrogen, leading to the release of the parent amine, propionaldehyde (or acetaldehyde), and alcohol.

  • Key Insight: The "Propyl Effect." Increasing the alkyl chain length of the alkoxy group (Methoxy

    
     Ethoxy 
    
    
    
    Propoxy) increases steric hindrance and lipophilicity, decreasing the hydrolysis rate . This makes 1-propoxyethyl carbamates more stable in simulated gastric fluid (SGF) than their lower homologs, preventing premature drug release.
B. 2-Propoxyethyl Carbamates (The Stable Linker)

These are standard carbamates with an ether side chain.

  • Structure:

    
    .
    
  • Degradation Mechanism: They follow the standard

    
     (base-catalyzed) or 
    
    
    
    (elimination) mechanisms. They are generally stable at physiological pH.
  • Key Insight: The ether oxygen at the

    
    -position provides a unique solvation shell but does not significantly destabilize the carbamate resonance. They are comparable to ethyl carbamates but offer higher logP.
    
Visualization: Degradation Pathways

The following diagram illustrates the divergent degradation pathways of 1-propoxyethyl (labile) versus 2-propoxyethyl (stable) carbamates.

CarbamateDegradation cluster_0 1-Propoxyethyl Carbamate (Prodrug) cluster_1 2-Propoxyethyl Carbamate (Stable) Prodrug 1-Propoxyethyl Carbamate Intermediate Hemiaminal Intermediate Prodrug->Intermediate Acid/Enzyme (Fast) Products Parent Drug (Amine) + Aldehyde + CO2 Intermediate->Products Spontaneous Collapse StableCarb 2-Propoxyethyl Carbamate Hydrolysis Slow Base Hydrolysis (pH > 10) StableCarb->Hydrolysis Extreme pH Only StableProds Parent Amine + 2-Propoxyethanol Hydrolysis->StableProds Hydrolysis

Caption: Comparative degradation pathways. Note the spontaneous collapse of the 1-substituted isomer versus the robust stability of the 2-substituted isomer.

Comparative Stability Analysis

The following data summarizes the kinetic stability of propoxyethyl carbamates against common alternatives.

Table 1: Chemical & Enzymatic Stability Profile
Carbamate TypeMoiety StructurepH 1.2 (

)
pH 7.4 (

)
Plasma Stability (Human)Primary Application
1-Propoxyethyl

2 - 4 h > 48 h Moderate (

min)
Oral Prodrug (Sustained Release)
1-Ethoxyethyl

< 1 h> 24 hLow (

min)
Oral Prodrug (Rapid Release)
2-Propoxyethyl

StableStableHigh (Stable)Solubility Modifier / Protecting Group
Ethyl

StableStableHigh (Stable)Standard Protecting Group (Urethane)
Acyloxyalkyl

VariableUnstableVery Low (Esterase sensitive)Highly Labile Prodrug

Senior Scientist Insight:

  • The "Goldilocks" Zone: 1-Propoxyethyl carbamates are often superior to 1-ethoxyethyl variants for oral delivery because they survive the acidic stomach environment (pH 1.2) longer, allowing for better intestinal absorption before conversion to the active parent drug.

  • Plasma Hydrolysis: Unlike simple ethyl carbamates which are enzymatically inert, 1-alkoxyalkyl carbamates are susceptible to specific cytochrome P450 oxidations or general acid catalysis in plasma, though they are generally more stable than acyloxyalkyl carbamates (which are cleaved rapidly by esterases).

Experimental Protocols

To validate these claims in your own pipeline, use the following self-validating protocols.

Protocol A: pH-Dependent Chemical Hydrolysis Assay

Objective: Determine the kinetic rate constant (


) and half-life (

) in aqueous buffers.
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2). Ensure buffers are pre-warmed to 37°C.

  • Stock Solution: Dissolve the test carbamate in acetonitrile (ACN) to a concentration of 10 mM.

  • Initiation: Spike 10 µL of stock into 990 µL of pre-warmed buffer (Final [Drug] = 100 µM, 1% ACN).

    • Self-Validation: Include a degradation standard (e.g., p-nitrophenyl acetate) to confirm buffer reactivity.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL ice-cold ACN containing an Internal Standard (IS).

  • Analysis: Analyze via HPLC-UV or LC-MS/MS. Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Plasma Stability Assay

Objective: Assess enzymatic lability in a biological matrix.

  • Matrix: Thaw pooled human plasma (lithium heparin) at 37°C. Centrifuge at 3000 x g for 5 min to remove cryoprecipitates.

  • Incubation: Spike test compound (1 µM final) into plasma.

    • Control: Incubate Propantheline (unstable control) and Warfarin (stable control) in parallel.

  • Timepoints: Harvest 50 µL aliquots at 0, 10, 30, 60, and 120 min.

  • Extraction: Add 200 µL ACN (with IS) to precipitate proteins. Vortex (5 min) and centrifuge (4000 rpm, 10 min).

  • Data Interpretation:

    • If

      
       min: Highly labile (suitable for rapid activation).
      
    • If

      
       min: Metabolically stable (suitable for systemic circulation).
      
Decision Logic for Carbamate Selection

Use this logic flow to select the appropriate carbamate for your molecule.

CarbamateSelection Start Goal: Select Carbamate Moiety Q1 Is the carbamate intended to be a permanent linker? Start->Q1 Perm Select Stable Carbamate Q1->Perm Yes Prod Select Labile Carbamate Q1->Prod No (Prodrug) Q2 Is lipophilicity/solubility an issue? Perm->Q2 Sol1 Use 2-Propoxyethyl Carbamate (Improved LogP vs Ethyl) Q2->Sol1 Yes Sol2 Use Methyl/Ethyl Carbamate (Standard Stability) Q2->Sol2 No Q3 Required Release Profile? Prod->Q3 Fast Use Acyloxyalkyl Carbamate (Fast Enzymatic Release) Q3->Fast Rapid/Systemic Sust Use 1-Alkoxyalkyl Carbamate Q3->Sust Sustained/Oral Q4 Acid Stability Needed (Gastric Survival)? Sust->Q4 AcidYes Use 1-Propoxyethyl Carbamate (Higher Acid Stability) Q4->AcidYes High AcidNo Use 1-Ethoxyethyl Carbamate (Faster Acid Hydrolysis) Q4->AcidNo Low

Caption: Decision tree for selecting propoxyethyl variants based on stability requirements.

References
  • Majumdar, S. et al. (2012).[1] Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health.[1] [Link]

  • Ghosh, A. K.[1] & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for carbamate chemical stability).

  • Iley, J. et al. (1997). Hydrolysis of hemiaminal ethers and esters: Prodrugs for amines. Pharmaceutical Research, 14, 1634–1639.

Sources

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